molecular formula C21H23FN4O4 B11446459 6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

Cat. No.: B11446459
M. Wt: 414.4 g/mol
InChI Key: MTXZJDPKENJPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure with a cyclohexyl group, a fluorophenyl group, and a triazolopyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of enaminonitriles, followed by a cyclization reaction to form the triazolopyrimidine core . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target. Studies have shown that similar compounds can inhibit enzymes like CDK2, affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their diverse pharmacological activities, including anticancer and antimicrobial properties

Properties

Molecular Formula

C21H23FN4O4

Molecular Weight

414.4 g/mol

IUPAC Name

6-O-cyclohexyl 2-O-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

InChI

InChI=1S/C21H23FN4O4/c1-12-16(19(27)30-15-6-4-3-5-7-15)17(13-8-10-14(22)11-9-13)26-21(23-12)24-18(25-26)20(28)29-2/h8-11,15,17H,3-7H2,1-2H3,(H,23,24,25)

InChI Key

MTXZJDPKENJPEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC=C(C=C3)F)C(=O)OC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.